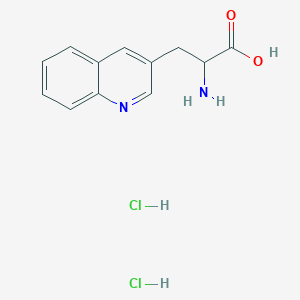![molecular formula C21H20N4O3 B2852935 1-benzyl-N-(2-methoxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 896818-11-4](/img/structure/B2852935.png)
1-benzyl-N-(2-methoxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-benzyl-N-(2-methoxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” is a derivative of pyrrolo[2,3-d]pyrimidine . Pyrrolo[2,3-d]pyrimidines are known to have significant antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines . They have been used in the treatment of estrogen receptor-positive (ER+) breast cancer .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves molecular diversity . The cyclopentyl substituent was retained in both fragments and substituents at positions C-2,4,6 of pyrrolo[2,3-d]pyrimidine were modified .Molecular Structure Analysis
Pyrrolo[2,3-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The introduction of a 4-methoxyphenyl group at position-7 of pyrrolo[2,3-d]pyrimidines contributed to activity enhancement .Chemical Reactions Analysis
Pyrrolo[2,3-d]pyrimidines have been designed and synthesized based on molecular diversity . Their antiproliferative activity was evaluated against ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines .科学的研究の応用
is a pyrrolopyrazine derivative, a class of compounds known for their wide range of biological activities. Below is a comprehensive analysis of the scientific research applications of this compound, focusing on six unique applications:
Antimicrobial Activity
Pyrrolopyrazine derivatives have been shown to exhibit significant antimicrobial properties. The compound could potentially be used in the development of new antimicrobial agents that are effective against resistant strains of bacteria and other pathogens .
Anti-inflammatory Properties
These derivatives also display anti-inflammatory activities, which could be harnessed in pharmaceuticals aimed at treating chronic inflammation-related diseases such as arthritis, asthma, and inflammatory bowel disease .
Antiviral Uses
The antiviral potential of pyrrolopyrazine derivatives makes them candidates for the synthesis of drugs targeting various viral infections. Research could explore their efficacy against prevalent viruses, including influenza and HIV .
Antifungal Applications
Given their antifungal activity, these compounds could lead to the development of new treatments for fungal infections, which are a significant concern in immunocompromised patients .
Antioxidant Effects
The antioxidant properties of pyrrolopyrazine derivatives suggest they could be used in preventing oxidative stress-related damage, which is implicated in numerous diseases, including neurodegenerative disorders .
Antitumor and Kinase Inhibitory Activity
Pyrrolopyrazine derivatives have shown promise in antitumor therapy, particularly due to their kinase inhibitory activity. They could be part of targeted therapies for cancer treatment, focusing on specific kinases involved in tumor growth and metastasis .
Each of these applications represents a significant field of research and potential therapeutic development. The compound’s multifaceted biological activities make it a valuable scaffold for medicinal chemistry researchers aiming to design and synthesize new drugs for various diseases. The synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in these studies will undoubtedly aid in the advancement of drug discovery research .
作用機序
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing the binding of ATP, and thus inhibiting the kinase activity. This leads to cell cycle arrest, as CDK2 is essential for transition from the G1 to the S phase of the cell cycle .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway. CDK2 is required for the transition from G1 to S phase of the cell cycle. By inhibiting CDK2, the compound prevents cells from entering the S phase, leading to cell cycle arrest . This can lead to apoptosis, or programmed cell death, in cancer cells .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and stability
Result of Action
The result of the compound’s action is significant inhibition of the growth of cancer cells . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces significant alterations in cell cycle progression, in addition to apoptosis induction within HCT cells .
特性
IUPAC Name |
6-benzyl-N-(2-methoxyethyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-28-12-10-22-20(26)17-13-16-19(25(17)14-15-7-3-2-4-8-15)23-18-9-5-6-11-24(18)21(16)27/h2-9,11,13H,10,12,14H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIZBZBUEZZSPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC2=C(N1CC3=CC=CC=C3)N=C4C=CC=CN4C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


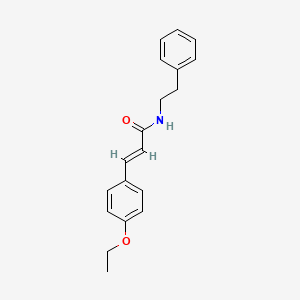
![2-Ethyl-5-((4-ethylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2852856.png)
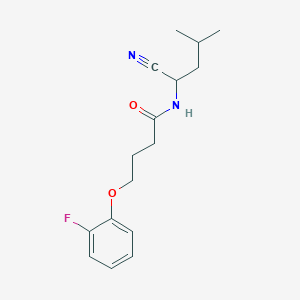


![2-Ethyl-5-(furan-2-yl(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2852863.png)
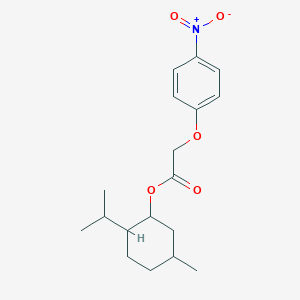
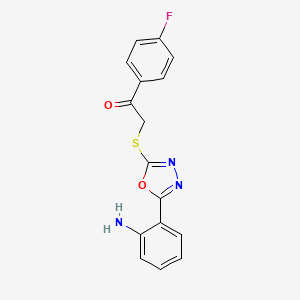

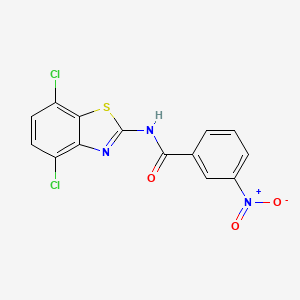
![Methyl (3aR,6aR)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrole-6a-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2852871.png)
![5-[1-(3,4-Dimethylbenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2852872.png)
